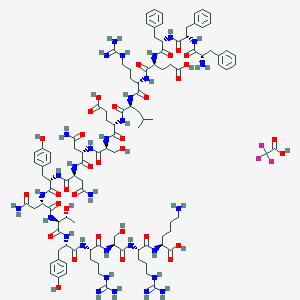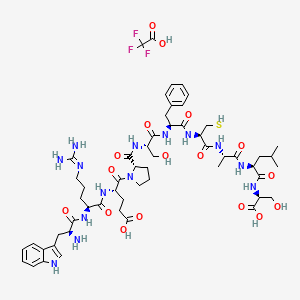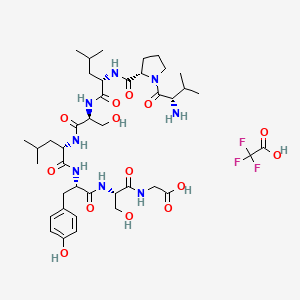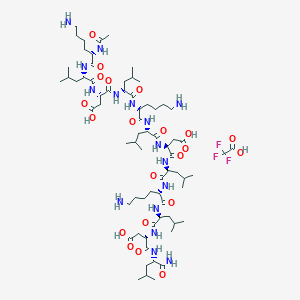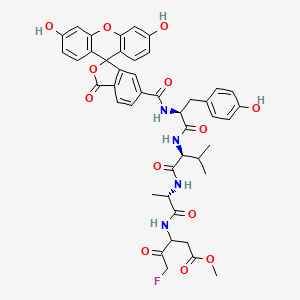
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone (F6C-TVAD-FMK) is a novel fluorescent probe that has been developed to study the structure and dynamics of proteins and other biological molecules. It is a member of the fluorescein family of dyes, which are widely used in biological research and clinical diagnostics. F6C-TVAD-FMK has been found to be a highly sensitive and selective probe for the detection of protein-protein interactions in living cells, as well as for the detection of enzyme activity and drug-target interactions.
Wirkmechanismus
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a fluorescent probe that binds to proteins and other biological molecules through a process known as fluorescence resonance energy transfer (FRET). FRET is a process in which energy is transferred from the excited state of one molecule to the ground state of another molecule. In the case of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone, the excited state of the fluorescein molecule is transferred to the ground state of the protein or other biological molecule, resulting in a fluorescent signal that can be detected by a microscope or other imaging device.
Biochemical and Physiological Effects
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has been found to be a highly selective and sensitive probe for the detection of protein-protein interactions in living cells. Additionally, it has been used to study the structure and dynamics of proteins and other biological molecules. Furthermore, Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has been used in the development of novel fluorescent probes for the detection of small molecules in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone in laboratory experiments is its high sensitivity and selectivity. It is capable of detecting protein-protein interactions in living cells with high accuracy and low background noise. Additionally, it can be used to study the structure and dynamics of proteins and other biological molecules. However, one of the main limitations of using Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is its relatively short lifetime, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone in scientific research. These include the development of new fluorescent probes for the detection of specific proteins and other molecules in living cells, the use of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone to study the structure and dynamics of proteins and other biological molecules, and the use of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone to develop novel fluorescent probes for the detection of small molecules in living cells. Additionally, Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone could be used to study the effects of drugs on proteins and other biological molecules, as well as to develop novel fluorescent probes for the detection of drug-target interactions. Finally, Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone could be used to develop new fluorescent probes for the detection of disease-related biomarkers in living cells.
Synthesemethoden
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is synthesized through a simple and efficient three-step process. The first step involves the reaction of fluorescein with the 6-carbonyl-Tyr-Val-Ala-DL-Asp (OMe) ester, which is then followed by the reaction of the resulting product with fluoromethyl ketone. The final step involves the reaction of the resulting product with a suitable solvent. The synthesis of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is relatively simple and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has been used in a variety of scientific research applications, including the study of protein-protein interactions in living cells, the detection of enzyme activity, and the detection of drug-target interactions. It has also been used to study the structure and dynamics of proteins and other biological molecules. Additionally, Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has been used in the development of novel fluorescent probes for the detection of small molecules in living cells.
Eigenschaften
IUPAC Name |
methyl 3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43FN4O13/c1-21(2)38(42(58)46-22(3)39(55)47-32(34(53)20-45)19-37(54)60-4)49-41(57)33(15-23-5-8-25(50)9-6-23)48-40(56)24-7-12-28-31(16-24)44(62-43(28)59)29-13-10-26(51)17-35(29)61-36-18-27(52)11-14-30(36)44/h5-14,16-18,21-22,32-33,38,50-52H,15,19-20H2,1-4H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t22-,32?,33-,38-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJXHFMXDJWAX-CHENQIBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43FN4O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




